Cas no 1803745-33-6 (2-(Bromomethyl)-5-ethylphenylhydrazine)

2-(Bromomethyl)-5-ethylphenylhydrazine is a versatile compound with significant synthetic applications. It offers a high degree of structural complexity, enabling its use in various chemical reactions. The presence of the bromomethyl and ethyl groups provides unique reactivity, facilitating targeted transformations. This compound is well-suited for organic synthesis due to its stability and ease of handling.
2-(Bromomethyl)-5-ethylphenylhydrazine structure
1803745-33-6 structure
商品名:2-(Bromomethyl)-5-ethylphenylhydrazine
CAS番号:1803745-33-6
MF:C9H13BrN2
メガワット:229.116921186447
CID:4934929

2-(Bromomethyl)-5-ethylphenylhydrazine 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-5-ethylphenylhydrazine
    • インチ: 1S/C9H13BrN2/c1-2-7-3-4-8(6-10)9(5-7)12-11/h3-5,12H,2,6,11H2,1H3
    • InChIKey: JRCMNMQDMNSKTF-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=CC(=CC=1NN)CC

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 130
  • トポロジー分子極性表面積: 38
  • 疎水性パラメータ計算基準値(XlogP): 2.5

2-(Bromomethyl)-5-ethylphenylhydrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A250000311-500mg
2-(Bromomethyl)-5-ethylphenylhydrazine
1803745-33-6 98%
500mg
1,048.60 USD 2021-06-15
Alichem
A250000311-1g
2-(Bromomethyl)-5-ethylphenylhydrazine
1803745-33-6 98%
1g
1,786.10 USD 2021-06-15
Alichem
A250000311-250mg
2-(Bromomethyl)-5-ethylphenylhydrazine
1803745-33-6 98%
250mg
666.40 USD 2021-06-15

2-(Bromomethyl)-5-ethylphenylhydrazine 関連文献

2-(Bromomethyl)-5-ethylphenylhydrazineに関する追加情報

Introduction to 2-(Bromomethyl)-5-ethylphenylhydrazine (CAS No. 1803745-33-6) and Its Emerging Applications in Chemical Biology

2-(Bromomethyl)-5-ethylphenylhydrazine, identified by the CAS number 1803745-33-6, is a versatile organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and reactive properties. This hydrazine derivative features a bromomethyl substituent at the 2-position of an ethylphenyl ring, making it a valuable intermediate in synthetic chemistry and drug discovery. The presence of both a reactive bromomethyl group and an electron-rich aromatic system allows for diverse chemical transformations, enabling its application in the development of novel bioactive molecules.

The bromomethyl functional group is particularly noteworthy, as it serves as a powerful electrophile that can undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity makes 2-(Bromomethyl)-5-ethylphenylhydrazine an excellent building block for constructing more complex molecular architectures. In recent years, such hydrazine derivatives have been increasingly explored in medicinal chemistry for their potential to serve as scaffolds in the design of small-molecule drugs targeting various diseases.

One of the most compelling aspects of 2-(Bromomethyl)-5-ethylphenylhydrazine is its utility in the synthesis of pharmacophores that exhibit biological activity. For instance, hydrazine derivatives have long been recognized for their role in antitubercular and anticancer therapies. The structural motif of 5-ethylphenyl provides a lipophilic aromatic core that can enhance membrane permeability, while the hydrazine moiety allows for hydrogen bonding interactions with biological targets. Recent studies have demonstrated the potential of this compound as a precursor in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

Recent advancements in computational chemistry have further highlighted the significance of 2-(Bromomethyl)-5-ethylphenylhydrazine in drug discovery. Molecular modeling studies suggest that this compound can interact with protein targets through multiple binding modes, increasing its therapeutic window. Additionally, the bromomethyl group facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups into the molecular framework. These transformations have been leveraged to generate libraries of derivatives with tailored biological properties.

In clinical research, 2-(Bromomethyl)-5-ethylphenylhydrazine has been investigated for its potential role in modulating enzyme activity. For example, modifications of its aromatic ring have been shown to influence the binding affinity to enzymes involved in metabolic pathways. Such insights are derived from high-throughput screening (HTS) campaigns where this compound has been tested against large panels of enzyme targets. The results have revealed promising candidates for further optimization into lead compounds.

The synthesis of 2-(Bromomethyl)-5-ethylphenylhydrazine itself is another area where innovation has emerged. Modern synthetic protocols have improved yield and purity, making it more accessible for research applications. Catalytic methods have been developed to minimize side reactions, ensuring that the desired product is obtained with high efficiency. These advancements underscore the compound’s importance as a reliable reagent in both academic and industrial settings.

From a chemical biology perspective, 2-(Bromomethyl)-5-ethylphenylhydrazine offers insights into how structural modifications can influence biological activity. The interplay between steric hindrance imposed by the ethyl group and electronic effects from the aromatic ring provides a rich ground for studying structure-activity relationships (SAR). Such studies are crucial for understanding how small changes in molecular structure can lead to significant differences in biological efficacy.

Future directions in the research involving 2-(Bromomethyl)-5-ethylphenylhydrazine may explore its role in developing next-generation therapeutics. For instance, incorporating photolabile groups or bioorthogonal handles could expand its utility in probe development and targeted drug delivery systems. Additionally, green chemistry principles are being applied to optimize synthetic routes, reducing environmental impact while maintaining high yields.

In summary, 2-(Bromomethyl)-5-ethylphenylhydrazine (CAS No. 1803745-33-6) represents a significant advancement in chemical biology and drug discovery. Its unique reactivity and structural features make it an invaluable tool for synthesizing bioactive molecules with potential therapeutic applications. As research continues to uncover new possibilities for this compound, it is poised to play an even greater role in addressing unmet medical needs.

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